![molecular formula C5H13NO3S B1427182 4-Methoxybutane-1-sulfonamide CAS No. 1343838-10-7](/img/structure/B1427182.png)
4-Methoxybutane-1-sulfonamide
Overview
Description
4-Methoxybutane-1-sulfonamide: is an organosulfur compound with the molecular formula C5H13NO3S . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a butane chain with a methoxy substituent at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybutane-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of 4-methoxybutylamine with a sulfonyl chloride derivative under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-methoxybutylamine and sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methoxybutylamine is added to a solution of sulfonyl chloride in an appropriate solvent, such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybutane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Sulfonamides, including 4-Methoxybutane-1-sulfonamide, are known for their antibacterial properties. They inhibit bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial cell division. Research has shown that compounds in this class can be effective against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase involved in folate synthesis. By competing with PABA, they inhibit bacterial growth .
- Clinical Relevance : The compound has been investigated for its effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. Studies indicate that modifications to the sulfonamide structure can enhance antibacterial potency and broaden the spectrum of activity .
Anticancer Potential
Recent studies have highlighted the potential of this compound derivatives in cancer therapy. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been a focal point of research.
- Inhibition of Carbonic Anhydrase : Some sulfonamides have been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain tumors. This inhibition can lead to reduced tumor growth and enhanced efficacy of other anticancer agents .
- Cell Line Studies : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231) and others. The compounds showed selectivity for cancer cells over normal cells, indicating a favorable therapeutic index .
Pharmacological Applications
The compound is also being explored for its utility in various pharmacological contexts beyond antibacterial and anticancer applications.
- Peptide Synthesis : this compound serves as an organic buffer in peptide synthesis, facilitating the formation of peptide bonds under mild conditions. This application is crucial for developing peptide-based therapeutics .
- Metallodrug Enhancement : Research indicates that combining sulfonamides with metal complexes can enhance their antimicrobial activity. This approach aims to overcome antibiotic resistance by utilizing the synergistic effects of metallodrugs .
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 4-Methoxybutane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes involved in folic acid synthesis. This inhibition disrupts the production of DNA and RNA in microorganisms, leading to their antimicrobial effects . The compound may also interact with other enzymes and proteins, modulating their activity and leading to
Biological Activity
4-Methoxybutane-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and enzyme inhibition. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHNOS
- Molecular Weight : 177.23 g/mol
The presence of the sulfonamide group (-SONH) is crucial for its biological activity, as it allows interaction with various biological targets.
Sulfonamides, including this compound, primarily act as competitive inhibitors of enzymes involved in folic acid synthesis. By mimicking para-aminobenzoic acid (PABA), they inhibit dihydropteroate synthase, a key enzyme in the bacterial folate biosynthetic pathway. This inhibition disrupts DNA and RNA synthesis, leading to antimicrobial effects against a range of pathogens .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains:
- Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans
The Minimum Inhibitory Concentration (MIC) values for these organisms indicate significant antibacterial activity, making this compound a candidate for further therapeutic exploration .
Table 1: Antimicrobial Activity of this compound
Organism | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 20 | |
Pseudomonas aeruginosa | 25 | |
Candida albicans | 30 |
Case Study: Hybridization Approaches
Recent advances in drug design have focused on creating hybrid compounds that combine sulfonamides with other biologically active moieties. These hybrids have shown enhanced efficacy against resistant strains of bacteria and other pathogens. For instance, combining this compound with heterocyclic compounds has led to formulations with broader antimicrobial spectra and improved pharmacological profiles .
Toxicological Profile
While the antimicrobial properties are promising, understanding the toxicity profile is crucial for therapeutic applications. Studies have indicated that certain sulfonamides can exhibit cytotoxic effects on normal cells; therefore, dose optimization is essential to minimize side effects while maximizing therapeutic efficacy .
Properties
IUPAC Name |
4-methoxybutane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3S/c1-9-4-2-3-5-10(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCXBJGICKBAQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343838-10-7 | |
Record name | 4-methoxybutane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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